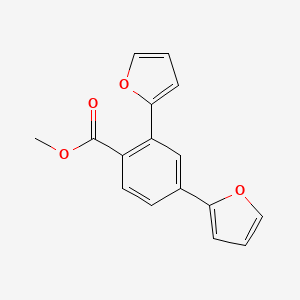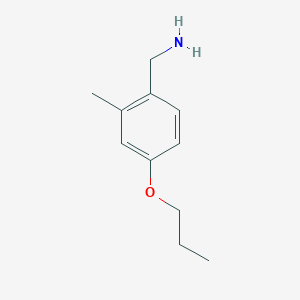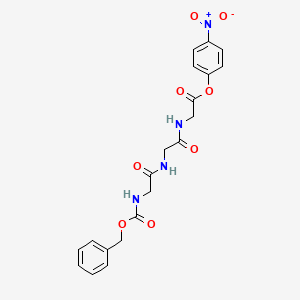
Z-DL-Phg-nhbzl
Overview
Description
Z-DL-Phg-NHBzl is a compound with the CAS Number: 1379796-36-7 and a linear formula of C23H22N2O3 . It has a molecular weight of 374.44 . The IUPAC name for this compound is benzyl 2-(benzylamino)-2-oxo-1-phenylethylcarbamate .
Molecular Structure Analysis
The InChI code for Z-DL-Phg-NHBzl is 1S/C23H22N2O3/c26-22(24-16-18-10-4-1-5-11-18)21(20-14-8-3-9-15-20)25-23(27)28-17-19-12-6-2-7-13-19/h1-15,21H,16-17H2,(H,24,26)(H,25,27) .Physical And Chemical Properties Analysis
Z-DL-Phg-NHBzl is a white to off-white powder. It has a molecular weight of 374.44 g/mol . The compound is relatively stable at room temperature and requires refrigeration for long-term storage.Scientific Research Applications
Oligonucleotides DNA and Z-DNA Structure
Research has delved into the development of molecular probes for observing Z-DNA structures inside living cells. Z-DNA is a left-handed alternative form of DNA with significant roles related to cancer and genetic diseases. A study highlighted the development of site-specific trifluoromethyl oligonucleotide DNA, which stabilizes Z-DNA under physiological conditions, allowing for the direct observation of Z-form DNA structure and its interaction with proteins both in vitro and in living cells (Hongliang Bao et al., 2020).
Z-Nucleic Acid Sensing and Inflammation
Another area of interest is the biological function of Z-DNA and Z-RNA, which involves sensing viral nucleic acids and mediating host defense mechanisms. Z-DNA-binding protein 1 (ZBP1) activation by endogenous Z-form nucleic acids triggers necroptosis and inflammation, suggesting a significant role in chronic inflammatory conditions (Huipeng Jiao et al., 2020).
Nanomaterials and Photocatalysis
Research on nanomaterials, such as the synthesis of zinc sulfide (ZnS) nanoparticles and their incorporation into poly(hydroxybutyrate) matrix, demonstrates the potential for creating novel nanocomposites with enhanced properties. Such studies explore the synthesis protocols, structural investigations, and applications of nanomaterials in various domains, including environmental and healthcare sectors (Shahina Riaz et al., 2018).
properties
IUPAC Name |
benzyl N-[2-(benzylamino)-2-oxo-1-phenylethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c26-22(24-16-18-10-4-1-5-11-18)21(20-14-8-3-9-15-20)25-23(27)28-17-19-12-6-2-7-13-19/h1-15,21H,16-17H2,(H,24,26)(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXBJWIGGPBQFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1470964.png)



![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxyleucine](/img/structure/B1470969.png)

![7-(2-fluorobenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione](/img/structure/B1470971.png)
![4-Cyclohexyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B1470972.png)
![N-(2-benzoyl-4-chlorophenyl)-2-{[(1R)-1-phenylethyl]amino}acetamide](/img/structure/B1470973.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-amine](/img/structure/B1470982.png)
